N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide
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Overview
Description
N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide is a synthetic organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of o-aminothiophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution Reactions:
Amide Formation: The final step involves the formation of the carboxamide group by reacting the benzothiazole derivative with benzylamine under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzothiazole rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The interaction may involve binding to the active site of an enzyme, modulating receptor activity, or intercalating into DNA, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound with a simpler structure.
2-Aminobenzothiazole: A derivative with an amino group at the 2-position.
4-Methylbenzothiazole: A derivative with a methyl group at the 4-position.
Uniqueness
N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide is unique due to its specific substitution pattern and functional groups, which may confer distinct biological activities and chemical properties compared to other benzothiazole derivatives.
Properties
IUPAC Name |
N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2S2/c1-15-12-13-18(29-2)20-21(15)31-24(26-20)27(14-16-8-4-3-5-9-16)23(28)22-25-17-10-6-7-11-19(17)30-22/h3-13H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STYJWJLQRJEFCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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